molecular formula C20H19NO4 B10752634 Dizoclipine

Dizoclipine

Cat. No.: B10752634
M. Wt: 337.4 g/mol
InChI Key: QLTXKCWMEZIHBJ-SJWSIHGDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dizocilpine involves several key steps, including the formation of the nitrogen-bridged core through an intramolecular Heck reaction followed by hydroamination . The process typically requires specific reaction conditions such as controlled temperature and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of dizocilpine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: Dizocilpine undergoes various chemical reactions, including:

    Oxidation: Dizocilpine can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the nitrogen-bridged core, altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the dizocilpine molecule, potentially enhancing its activity or reducing side effects.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(1R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15?,16-;/m1./s1

InChI Key

QLTXKCWMEZIHBJ-SJWSIHGDSA-N

Isomeric SMILES

C[C@]12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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